4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound “4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Scientific Research Applications
Crystal Structure and Molecular Interaction Studies
- The compound is involved in studies exploring its crystalline structure and molecular interactions, which are fundamental for understanding the chemical and physical properties of heterocyclic compounds. For instance, research on similar pyrimidine derivatives has shown how hydrogen bonding and molecular packing can significantly affect their crystal structures and potential for forming dimers or chains, indicative of how substitutions on the pyrimidine ring influence molecular behavior and stability (Low et al., 2004).
Synthesis of Conjugated Polymers
- The compound and its derivatives are key in the synthesis of π-conjugated polymers and copolymers, highlighting their significance in the development of materials with unique photoluminescent properties for electronic applications. Such studies are crucial for advancing technologies in organic electronics, offering insights into the design of materials with desirable optical and electronic characteristics (Beyerlein & Tieke, 2000).
Heterocyclic Compound Synthesis
- Research has focused on synthesizing a variety of heterocyclic compounds, including pyrimido[4,5-d]pyrimidine derivatives, showcasing the chemical compound's role in generating new structures with potential antibacterial properties. Such endeavors are vital for identifying novel compounds that could serve as leads for the development of new antibacterial agents, underscoring the importance of structural diversity in medicinal chemistry (Cieplik et al., 2008).
Antimicrobial Activity Studies
- The synthesis and evaluation of novel heterocyclic compounds for their antimicrobial properties is another area of application. By incorporating the chemical compound into various heterocyclic frameworks, researchers aim to assess the potential of these new compounds as antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant microbial strains (El-Agrody et al., 2001).
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-2-4-10(16)5-3-9/h2-5,13H,6-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDSMBTUHYLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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